molecular formula C6H10O2 B147855 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane CAS No. 134706-40-4

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

Cat. No. B147855
M. Wt: 114.14 g/mol
InChI Key: OUDLHUZYYGMZHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves strategies such as acid-catalyzed cyclization and imination followed by reductive cyclization. For instance, 2,6-Dioxabicyclo[2.2.1]heptane was synthesized by acid-catalyzed bicyclization of a hydroxymethyl butanol derivative under specific conditions . Similarly, 2-Azabicyclo[2.1.1]hexanes were synthesized through imination of 3-(chloromethyl)cyclobutanone . These methods could potentially be adapted for the synthesis of 2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often characterized by X-ray crystallography, as seen in the study of hexamethylcyclotetrasiloxane derivatives . The molecular structure influences the reactivity and stability of these compounds. For example, the presence of 1,3-transannular interactions in dithiabicyclohexanes affects their reactivity towards oxidation .

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions, including oxidation, Diels-Alder cycloadditions, and polymerization. Oxidation of dithiabicyclohexanes leads to the formation of sulfoxides, S,S'-dioxides, and trioxides, with the reactivity influenced by transannular interactions . Diels-Alder reactions are controlled by remote substituents, as demonstrated by the regioselectivity in the cycloadditions of dimethylidene-oxabicycloheptanes . Polymerization of dioxabicycloheptanes can result in the formation of polymers with different linkages depending on the initiator and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds, such as thermal stability and reactivity, are crucial for their potential applications. Some dioxabicycloheptanes exhibit remarkable thermal stability and chemiluminescent properties . The energetic properties of tetraoxabicycloheptanes, including their sensitivities to impact and thermal behavior, have been compared to known explosives . These properties are determined by the molecular structure and substituents present in the bicyclic framework.

Safety And Hazards

The safety information for “2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane” indicates that it may be flammable (GHS02) and may cause skin irritation, eye irritation, and respiratory irritation (GHS07) .

properties

IUPAC Name

2,2-dimethyl-3,6-dioxabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)5-4(8-5)3-7-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDLHUZYYGMZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(O2)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3,6-dioxabicyclo[3.1.0]hexane

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